3-Bromo-5-fluorobenzoic acid
Overview
Description
3-Bromo-5-fluorobenzoic acid is a halogenated benzoic acid derivative that is of interest in various fields of chemistry and materials science. It is an important intermediate for organic synthesis and has been utilized in the construction of complex molecules and materials.
Synthesis Analysis
The synthesis of halogenated benzoic acids and their derivatives is a topic of ongoing research. For instance, the synthesis of related compounds such as 3-borono-5-fluorobenzoic acid involves a two-step reaction process, starting with an organic lithium reagent to produce (3-fluoro-5-methylphenyl) boronic acid, followed by oxidation to yield the target product . Similarly, the synthesis of 3,5-dibromo-4-fluorobenzoic acid and its derivatives has been achieved, indicating the feasibility of synthesizing halogenated benzoic acids with different substituents .
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids can significantly influence their properties and interactions. For example, the uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid demonstrates how halogen-bonding interactions with uranyl oxo atoms can be exploited to form supramolecular networks . Additionally, the structural diversity observed in rare-earth p-bromobenzoic acid complexes highlights the impact of halogen substituents on the coordination environment and supramolecular assembly .
Chemical Reactions Analysis
Halogenated benzoic acids participate in various chemical reactions. The free radical reactions involving 2-bromobenzoic acids as building blocks for spiro compounds showcase the reactivity of such compounds in constructing complex molecular architectures . Moreover, the regioselective bromocyclization of 2-alkynylbenzoic acids to form 3-(bromomethylene)isobenzofuran-1(3H)-ones demonstrates the potential for halogenated benzoic acids to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-fluorobenzoic acid derivatives are influenced by the presence of halogen atoms. For instance, the luminescent and vibrational properties of uranyl hybrid materials containing halogenated benzoic acids are altered due to halogen-bonding interactions . The luminescence properties of rare-earth hybrid materials also depend on the specific halogen substituents present in the benzoic acid ligands . Furthermore, the radiographic opaque properties of certain fluoro-bromo benzoic acid derivatives suggest potential applications in medical imaging .
Scientific Research Applications
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Organic Synthesis : This compound serves as an important raw material and intermediate in organic synthesis . It can be used to synthesize more complex organic molecules, contributing to the development of new substances and materials.
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Pharmaceuticals : In the pharmaceutical industry, 3-Bromo-5-fluorobenzoic acid can be used in the synthesis of various drugs . Its specific applications in this field would depend on the particular drug being synthesized.
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Agrochemicals : This compound can also be used in the production of agrochemicals . These are chemicals, such as pesticides and fertilizers, used in agriculture to enhance crop yield and protect crops from pests.
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Dyestuff Fields : 3-Bromo-5-fluorobenzoic acid can be used in the production of dyes . These dyes can be used in various industries, including textiles, plastics, and printing.
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Organic Synthesis : This compound serves as an important raw material and intermediate in organic synthesis . It can be used to synthesize more complex organic molecules, contributing to the development of new substances and materials.
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Pharmaceuticals : In the pharmaceutical industry, 3-Bromo-5-fluorobenzoic acid can be used in the synthesis of various drugs . Its specific applications in this field would depend on the particular drug being synthesized.
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Agrochemicals : This compound can also be used in the production of agrochemicals . These are chemicals, such as pesticides and fertilizers, used in agriculture to enhance crop yield and protect crops from pests.
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Dyestuff Fields : 3-Bromo-5-fluorobenzoic acid can be used in the production of dyes . These dyes can be used in various industries, including textiles, plastics, and printing.
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLJMGWUPAQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378388 | |
Record name | 3-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzoic acid | |
CAS RN |
176548-70-2 | |
Record name | 3-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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